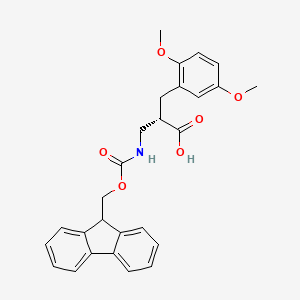
(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-dichloropyridine.
Alkylation: The 3,5-dichloropyridine undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropan-1-amine moiety.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors for efficient alkylation.
Chiral Catalysts: Employing chiral catalysts to enhance the enantioselectivity of the reaction.
Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or metabolic processes.
Binding Affinity: The presence of the pyridine ring and chlorine substituents enhances its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine: The enantiomer of the compound with different biological activity.
3,5-Dichloropyridine: The parent compound without the amine and methyl groups.
2-Methylpropan-1-amine: The amine component without the pyridine ring.
Uniqueness
(S)-1-(3,5-Dichloropyridin-2-yl)-2-methylpropan-1-amine is unique due to its chiral nature and specific substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H12Cl2N2 |
|---|---|
Peso molecular |
219.11 g/mol |
Nombre IUPAC |
(1S)-1-(3,5-dichloropyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H12Cl2N2/c1-5(2)8(12)9-7(11)3-6(10)4-13-9/h3-5,8H,12H2,1-2H3/t8-/m0/s1 |
Clave InChI |
PURBBUCNBPGUDY-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=C(C=C(C=N1)Cl)Cl)N |
SMILES canónico |
CC(C)C(C1=C(C=C(C=N1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


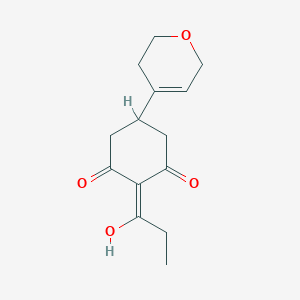
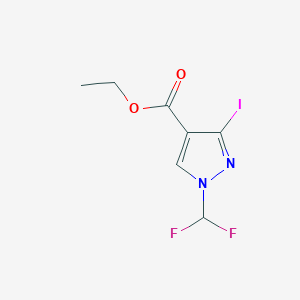
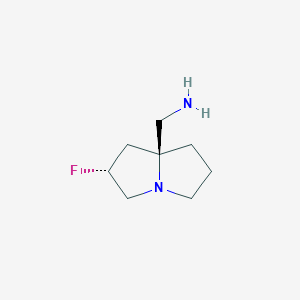
![Benzo[g]quinoline-2,4(1H,3H)-dione](/img/structure/B12957385.png)
![Ethyl 2,10-dichloro-3-fluoro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12957391.png)
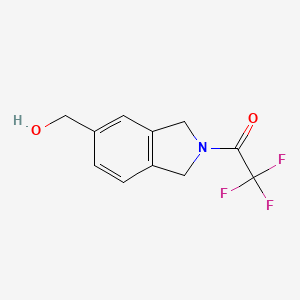
![8-Chloropyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12957407.png)
![6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12957408.png)
![(1R,5S,6r)-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12957419.png)
![tert-Butyl (4S,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12957420.png)


![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)
